Nurr1 inverse agonist-1

Description

BenchChem offers high-quality Nurr1 inverse agonist-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nurr1 inverse agonist-1 including the price, delivery time, and more detailed information at info@benchchem.com.

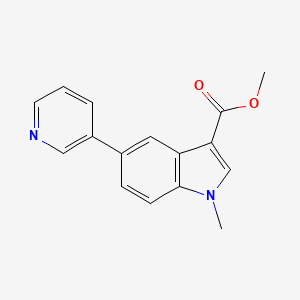

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

methyl 1-methyl-5-pyridin-3-ylindole-3-carboxylate |

InChI |

InChI=1S/C16H14N2O2/c1-18-10-14(16(19)20-2)13-8-11(5-6-15(13)18)12-4-3-7-17-9-12/h3-10H,1-2H3 |

InChI Key |

CPJVLZDDECEONQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C3=CN=CC=C3)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nurr1 Inverse Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is a member of the nuclear receptor superfamily that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Dysregulation of Nurr1 activity has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as certain cancers and autoimmune disorders.[1][4][5][6] Unlike typical nuclear receptors, Nurr1 is an orphan receptor, meaning it lacks a known endogenous ligand and exhibits constitutive transcriptional activity.[2][7][8] This constitutive activity makes the development of inverse agonists—molecules that suppress this basal activity—a compelling therapeutic strategy. This technical guide delineates the core mechanism of action of Nurr1 inverse agonists, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Nurr1 Structure and Function

Nurr1, like other nuclear receptors, possesses a modular structure consisting of an N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[9] It can regulate gene expression by binding to specific DNA sequences as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[1][7] The crystal structure of the Nurr1 LBD reveals a unique conformation where the space typically occupied by a ligand is filled with bulky hydrophobic amino acid side chains, explaining its constitutive activity.[8]

The Mechanism of Nurr1 Inverse Agonism

Nurr1 inverse agonists function by directly binding to the Nurr1 protein, inducing a conformational change that leads to the suppression of its basal transcriptional activity. Recent studies have identified compounds, such as K-strophanthoside and oxaprozin (B1677843) derivatives, that exhibit Nurr1 inverse agonist properties.[5][10]

The core mechanism involves the following key steps:

-

Direct Binding to the Ligand-Binding Domain (LBD): Despite its "ligandless" nature, studies have shown that small molecules can bind to the LBD of Nurr1.[5][11] For instance, K-strophanthoside has been shown to directly bind to the LBD, with key interactions involving amino acid residues such as Glu445, Glu514, Arg515, and His516.[5][11]

-

Conformational Change and Co-repressor Recruitment: The binding of an inverse agonist is hypothesized to induce a conformational change in the Nurr1 LBD. This altered conformation facilitates the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors), which in turn recruit histone deacetylases (HDACs).[12] This co-repressor complex leads to chromatin condensation and transcriptional repression of Nurr1 target genes.

-

Suppression of Transcriptional Activity: By promoting a repressive state, inverse agonists effectively mimic the effects of Nurr1 knockdown or silencing.[5][10] This leads to a decrease in the expression of genes regulated by Nurr1.

The following diagram illustrates the proposed mechanism of action for a Nurr1 inverse agonist.

Caption: Mechanism of Nurr1 Inverse Agonism.

Quantitative Data on Nurr1 Inverse Agonists

The following table summarizes key quantitative data for identified Nurr1 inverse agonists.

| Compound | Assay Type | Target | IC50 Value | Reference |

| K-strophanthoside | Luciferase Reporter Assay | Nurr1 | ~10 µM | [5] |

| Oxaprozin Derivative (5) | Gal4-Hybrid Reporter Assay | Nurr1 | 2.3 µM | [10] |

| Nurr1 inverse agonist 31 | Not Specified | Nurr1 | 2.3 uM | [13] |

Experimental Protocols

Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity

This assay is a cornerstone for identifying and characterizing Nurr1 modulators.

Objective: To quantify the transcriptional activity of Nurr1 in response to a test compound.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates.

-

After 24 hours, cells are co-transfected with:

-

An expression plasmid for full-length human Nurr1.

-

A reporter plasmid containing a luciferase gene driven by a promoter with Nurr1 response elements (e.g., NBRE).[5]

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., Nurr1 inverse agonist-1) at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Activity Measurement:

-

After 16-24 hours of incubation with the compound, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

The results are expressed as a percentage of the vehicle control.

-

IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

The following diagram outlines the workflow for the luciferase reporter gene assay.

Caption: Luciferase Reporter Assay Workflow.

Gal4-Hybrid Reporter Gene Assay

This assay is used to confirm direct interaction of the compound with the Nurr1 LBD.

Objective: To determine if a compound's activity is mediated through the ligand-binding domain of Nurr1.

Methodology:

-

Plasmid Constructs:

-

A chimeric receptor is created by fusing the Gal4 DNA-binding domain to the ligand-binding domain of Nurr1 (Gal4-Nurr1-LBD).

-

A reporter plasmid contains a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

-

Transfection and Treatment:

-

Cells are co-transfected with the Gal4-Nurr1-LBD construct and the UAS-luciferase reporter plasmid.

-

Transfected cells are then treated with the test compound.

-

-

Luciferase Measurement and Analysis:

-

Luciferase activity is measured as described in the previous protocol. A decrease in luciferase activity indicates that the compound acts as an inverse agonist by directly interacting with the Nurr1 LBD.

-

Nurr1 Signaling Pathways

Nurr1 activity is modulated by various upstream signaling pathways, and it, in turn, regulates a number of downstream genes. Understanding these pathways is crucial for contextualizing the effects of Nurr1 inverse agonists.

Upstream Regulation: The transcriptional activity of Nurr1 can be influenced by post-translational modifications such as phosphorylation by kinases like ERK2 and ERK5.[4][14][15]

Downstream Targets: Nurr1 regulates the expression of genes crucial for dopaminergic neuron function, including tyrosine hydroxylase (TH), the dopamine (B1211576) transporter (DAT), and vesicular monoamine transporter 2 (VMAT2).[9][16]

The following diagram provides a simplified overview of the Nurr1 signaling pathway.

References

- 1. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nurr1, an orphan nuclear receptor with essential functions in developing dopamine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The function and mechanisms of Nurr1 action in midbrain dopaminergic neurons, from development and maintenance to survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Collection - Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - ACS Omega - Figshare [figshare.com]

- 12. mdpi.com [mdpi.com]

- 13. NURR1 (NR4A2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 14. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]

- 16. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Reversal of Nurr1: A Deep Dive into the Structure-Activity Relationship of its Inverse Agonists

For Immediate Release

Frankfurt, Germany – December 10, 2025 – In the intricate world of neuropharmacology, the nuclear receptor related 1 (Nurr1), a key transcription factor in the development, maintenance, and survival of dopaminergic neurons, has emerged as a promising therapeutic target. While much focus has been placed on developing agonists to enhance its neuroprotective functions, a growing body of research is now shedding light on the therapeutic potential and research utility of Nurr1 inverse agonists. These molecules, which suppress the constitutive activity of Nurr1, are proving invaluable for dissecting the receptor's role in various physiological and pathological processes, including neuroinflammation and cancer.[1][2][3]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of recently developed Nurr1 inverse agonists, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this burgeoning field.

Indole-Based Inverse Agonists: A Systematic Exploration

A seminal study in the development of Nurr1 inverse agonists focused on an indole-based scaffold.[4] Through systematic optimization, researchers have elucidated the key structural features that govern the inverse agonist activity of this chemical series. The core findings of these SAR studies are summarized below.

Table 1: SAR of Substitutions on the Indole (B1671886) Scaffold of a Lead Compound

| Compound | R¹ (1-position) | R² (5-position) | R³ (7-position) | Inverse Agonist Potency (IC₅₀, µM) | Remaining Nurr1 Activity (%) |

| 4 | H | H | H | >10 | ~70 |

| 15 | CH₃ | H | H | 5.2 | ~50 |

| 16 | CH₂CH₃ | H | H | >10 | ~60 |

| 17 | Phenyl | H | H | Inactive (Agonist) | >100 |

| 18 | Benzyl (B1604629) | H | H | Inactive | ~100 |

| 9 | H | Br | H | 3.5 | ~40 |

| 10 | H | Cl | H | 4.1 | ~45 |

| 26 | H | OCH₃ | H | 3.8 | ~40 |

| 31 | H | Phenyl | H | 2.3 | <10 |

| 40 | H | Pyridin-3-yl | H | 2.5 | <10 |

| 27 | H | H | OCH₃ | Inactive | ~90 |

Data compiled from Heering, J., et al. (2021). Journal of Medicinal Chemistry.[4]

The data clearly indicates that substitutions at the 5-position of the indole ring have the most significant impact on inverse agonist activity.[4] Small electron-withdrawing groups (Br, Cl) and a methoxy (B1213986) group at this position enhance potency.[4] Most notably, the introduction of a phenyl or a 3-pyridyl group at the 5-position led to the most potent inverse agonists, 31 and 40 , which reduced Nurr1 activity by over 90%.[4]

In contrast, modifications at the 1-position (indole nitrogen) showed a modest effect, with a methyl group slightly improving potency, while larger substituents like ethyl, phenyl, or benzyl were detrimental to or even inverted the activity to agonism.[4] The 7-position was found to be largely intolerant to substitution.[4]

Oxaprozin Derivatives and Other Scaffolds

Beyond the indole-based compounds, research has explored other chemical scaffolds. A comprehensive SAR study of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), identified it as a moderately potent and non-selective inverse Nurr1 agonist.[5] This work has paved the way for developing more selective and potent inverse agonists from this scaffold.[5]

Furthermore, a high-throughput screening effort identified K-strophanthoside, a cardiac glycoside, as a novel Nurr1 inverse agonist.[6][7] This discovery highlights the potential for identifying structurally diverse Nurr1 modulators from existing compound libraries.

Experimental Protocols: Unraveling Inverse Agonism

The characterization of Nurr1 inverse agonists relies on a suite of robust cellular and cell-free assays. A detailed understanding of these methodologies is crucial for interpreting SAR data and advancing drug discovery programs.

Cellular Gal4 Hybrid Reporter Gene Assay

This is a primary assay used to quantify the activity of Nurr1 modulators in a cellular context.

Principle: The Nurr1 ligand-binding domain (LBD) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This chimeric protein is co-expressed in a host cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). Binding of a ligand to the Nurr1-LBD modulates its transcriptional activity, leading to a corresponding change in luciferase expression, which is measured as a luminescent signal. Inverse agonists will decrease the basal luciferase signal.

Workflow:

-

Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. Cells are then co-transfected with the Gal4-Nurr1-LBD expression vector and the UAS-luciferase reporter vector.

-

Compound Treatment: Following transfection, cells are treated with the test compounds at various concentrations. A vehicle control (e.g., DMSO) is used to determine the basal activity.

-

Lysis and Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luminescence signal for each compound concentration is normalized to the vehicle control. IC₅₀ values are calculated from the resulting dose-response curves.

Co-regulator Interaction Assays

These assays investigate the ability of inverse agonists to modulate the interaction of Nurr1 with co-repressor proteins, a key mechanism of action for nuclear receptor inverse agonists.

Principle: Techniques such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or FRET (Förster Resonance Energy Transfer) can be used to quantify the interaction between the Nurr1-LBD and co-repressor peptides (e.g., from NCoR). Inverse agonists are expected to enhance the binding of co-repressors to Nurr1.

Signaling Pathways and Mechanism of Action

Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[7] These different forms bind to specific DNA response elements—NBRE (Nurr1 binding response element), NurRE (Nurr1 response element), and DR5 (direct repeat 5), respectively—to regulate gene expression.[7]

The developed indole-based inverse agonists have been shown to preferentially inhibit Nurr1 monomer activity on the NBRE response element.[4] Mechanistically, these compounds have been found to disrupt Nurr1 homodimerization and displace the NCoR co-repressor from the receptor.[1][2][3][4]

Future Directions and Conclusion

The systematic elucidation of the SAR for Nurr1 inverse agonists has yielded potent and selective tool compounds. These molecules are crucial for further probing the roles of Nurr1 in neuroinflammation, cancer, and other diseases.[1][2] The detailed experimental protocols and understanding of their mechanism of action provide a solid foundation for the development of the next generation of Nurr1 modulators. The continued exploration of diverse chemical scaffolds will undoubtedly expand the chemical toolbox for targeting this important nuclear receptor, ultimately paving the way for novel therapeutic strategies.

References

- 1. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Biological Function of Nurr1 Inverse Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions of Nurr1 inverse agonists, compounds that suppress the basal or constitutive activity of the nuclear receptor Nurr1 (Nuclear receptor related 1 protein). Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a significant role in inflammation and cellular proliferation. While agonists of Nurr1 have been investigated for their neuroprotective potential, inverse agonists are emerging as valuable tools to probe the physiological roles of Nurr1's constitutive activity and as potential therapeutic agents in contexts where Nurr1 activity is pathologically elevated, such as in certain cancers and inflammatory conditions.

This guide will focus on the mechanisms of action and biological effects of recently identified Nurr1 inverse agonists, including the cardiac glycoside K-strophanthoside and synthetic derivatives of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin. We will present key quantitative data, detailed experimental protocols, and illustrative signaling pathways and workflows to provide a comprehensive resource for the scientific community.

The Nurr1 Signaling Axis: A Target for Inverse Agonism

Nurr1, a member of the NR4A subfamily of nuclear receptors, functions as a ligand-independent transcription factor. It can bind to DNA response elements as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). The specific DNA element it binds to dictates the set of genes it regulates. These target genes are involved in a wide array of cellular processes, including dopaminergic neuron function, inflammation, and cell cycle control.

Inverse agonists of Nurr1 are small molecules that bind to the receptor and promote a conformational change that leads to the dissociation of co-activators and/or the recruitment of co-repressors to the Nurr1 transcriptional complex. This action effectively silences the receptor's basal transcriptional activity, leading to a decrease in the expression of its target genes.

Figure 1: Simplified Nurr1 signaling pathway and the mechanism of inverse agonism.

Quantitative Analysis of Nurr1 Inverse Agonist Activity

The activity of Nurr1 inverse agonists is quantified through various in vitro and cellular assays. Key parameters include binding affinity (Kd), the concentration required for 50% inhibition of activity (IC50), and the extent of target gene modulation.

Binding Affinity and Potency

The direct interaction of inverse agonists with the Nurr1 protein is a prerequisite for their function. Techniques such as surface plasmon resonance (SPR) are employed to determine the binding kinetics and affinity. The potency of these compounds is typically assessed using luciferase reporter assays where the expression of a reporter gene is driven by a Nurr1-responsive promoter.

| Compound Class | Specific Compound | Assay Type | Parameter | Value | Reference |

| Cardiac Glycoside | K-strophanthoside | Surface Plasmon Resonance (SPR) | Kd | 1.8 µM | |

| Luciferase Reporter Assay (NBRE) | IC50 | ~25 µM | |||

| Oxaprozin Derivative | Compound 53 | Luciferase Reporter Assay (Gal4-Nurr1) | IC50 | 4.8 µM | |

| Luciferase Reporter Assay (Gal4-Nurr1) | % Remaining Activity | 20% |

Table 1: Binding Affinity and Potency of Select Nurr1 Inverse Agonists. NBRE: NGFI-B response element.

Modulation of Nurr1-Mediated Transcription

A crucial functional outcome of Nurr1 inverse agonism is the suppression of its target gene expression. This is often evaluated by quantifying mRNA levels of known Nurr1-regulated genes, such as those involved in dopamine (B1211576) synthesis (e.g., Tyrosine Hydroxylase, TH) or inflammation.

| Compound | Cell Line | Target Gene | Concentration | Fold Change in mRNA Expression (vs. Control) | Reference |

| K-strophanthoside | Neuro-2a | Tyrosine Hydroxylase (TH) | 30 µM | ↓ ~0.5-fold | |

| Neuro-2a | Aromatic L-amino acid decarboxylase (AADC) | 30 µM | ↓ ~0.6-fold | ||

| Oxaprozin Derivative (Compound 53) | T98G (human glioblastoma) | Interleukin-6 (IL-6) - LPS-stimulated | 10 µM | ↓ ~0.4-fold |

Table 2: Modulation of Nurr1 Target Gene Expression by Inverse Agonists.

Biological Effects of Nurr1 Inverse Agonism

The suppression of Nurr1's constitutive activity by inverse agonists can lead to a range of biological effects, depending on the cellular context. These effects are often investigated to understand the physiological roles of Nurr1 and to explore the therapeutic potential of its inhibition.

Regulation of Inflammatory Responses

Nurr1 has a complex role in regulating inflammation. In some contexts, it can be anti-inflammatory, while in others, its sustained expression can contribute to chronic inflammation. Inverse agonists are valuable tools to dissect these roles. For instance, in lipopolysaccharide (LPS)-stimulated astrocytes, Nurr1 inverse agonists have been shown to mimic the effects of Nurr1 silencing by reducing the release of pro-inflammatory cytokines like interleukin-6 (IL-6).

Effects on Cell Proliferation and Viability

Dysregulation of Nurr1 has been implicated in the growth and survival of certain cancer cells. Pharmacological inhibition of Nurr1 with inverse agonists can thus be explored as a potential anti-cancer strategy. Studies have shown that some Nurr1 inverse agonists can reduce the proliferation of neural cells.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize Nurr1 inverse agonists.

Nurr1 Luciferase Reporter Gene Assay

This assay is fundamental for quantifying the activity of Nurr1 modulators. It relies on the transfection of cells with a plasmid containing a luciferase reporter gene under the control of a Nurr1-responsive promoter (e.g., containing NBRE, NurRE, or DR5 elements) and a plasmid expressing Nurr1.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000

-

pCMV-hNurr1 expression vector

-

pGL3-NBRE-Luc, pGL3-NurRE-Luc, or pGL3-DR5-Luc reporter plasmid

-

pRL-TK (Renilla luciferase control) plasmid

-

Nurr1 inverse agonist compounds

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the Nurr1 expression vector, 100 ng of the reporter plasmid, and 10 ng of the pRL-TK control plasmid.

-

In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and Lipofectamine 2000 mixtures and incubate for 20 minutes at room temperature.

-

Add the transfection complex to the cells.

-

-

Compound Treatment: After 6 hours of transfection, replace the medium with fresh DMEM containing the Nurr1 inverse agonist at various concentrations. Include a vehicle control (e.g., DMSO).

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the vehicle control.

Figure 2: Experimental workflow for a Nurr1 luciferase reporter gene assay.

RNA Sequencing (RNA-Seq) for Target Gene Discovery

RNA-Seq is a powerful technique to identify the global changes in gene expression induced by a Nurr1 inverse agonist. This allows for an unbiased discovery of novel Nurr1 target genes and affected cellular pathways.

Materials:

-

Neuro-2a cells (or other relevant cell line)

-

Nurr1 inverse agonist compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

-

Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

-

Bioinformatics software for data analysis

Procedure:

-

Cell Culture and Treatment: Culture Neuro-2a cells and treat with the Nurr1 inverse agonist or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. High-quality RNA (RIN > 8) is recommended.

-

Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the inverse agonist-treated group compared to the control group.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by the treatment.

-

Conclusion and Future Directions

Nurr1 inverse agonists represent a burgeoning area of research with significant potential. The compounds and methodologies described in this guide provide a solid foundation for further investigation into the multifaceted roles of Nurr1 in health and disease. Future research will likely focus on the development of more potent and selective inverse agonists, the elucidation of their in vivo efficacy and safety profiles, and the exploration of their therapeutic potential in a broader range of pathological conditions. The continued use of these chemical tools will undoubtedly deepen our understanding of Nurr1 biology and may pave the way for novel therapeutic interventions.

The Role of Nurr1 Inverse Agonist-1 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear receptor related-1 (Nurr1), also known as NR4A2, is a critical transcription factor in the central nervous system, playing a pivotal role in the development, maintenance, and survival of dopaminergic neurons. Emerging evidence has highlighted its significant anti-inflammatory functions, particularly within microglia and astrocytes. Consequently, Nurr1 has become an attractive therapeutic target for neurodegenerative diseases characterized by a neuroinflammatory component, such as Parkinson's and Alzheimer's disease. While much research has focused on Nurr1 agonists, the study of its inverse agonists is providing valuable tools to dissect the receptor's function and to explore therapeutic strategies for conditions where Nurr1 activity may be dysregulated. This technical guide provides an in-depth overview of the role of Nurr1 inverse agonist-1, a representative indole-based tool compound, in neuroinflammation, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Nurr1 and its Role in Neuroinflammation

Nurr1 is a member of the nuclear receptor subfamily 4 group A and functions as a ligand-activated transcription factor. It is considered an orphan nuclear receptor, though recent studies have identified potential endogenous ligands.[1] In the context of neuroinflammation, Nurr1 acts as a key regulator, primarily by suppressing the expression of pro-inflammatory genes in glial cells.[2] A reduction in Nurr1 expression has been linked to exaggerated inflammatory responses in microglia, leading to the production of neurotoxic factors.[2]

The anti-inflammatory effects of Nurr1 are largely mediated through its interaction with the NF-κB signaling pathway. Nurr1 can bind to the p65 subunit of NF-κB on the promoters of inflammatory genes. This interaction leads to the recruitment of the CoREST corepressor complex, which in turn results in the clearance of NF-κB p65 and transcriptional repression of target genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2]

Nurr1 Inverse Agonist-1: A Tool for Probing Neuroinflammation

"Nurr1 inverse agonist-1" is a term for a tool compound, specifically an indole-based derivative, designed to inhibit the constitutive activity of the Nurr1 receptor.[3][4] Research by Zaienne et al. (2021) led to the development and characterization of a series of such inverse agonists.[3] These compounds have proven invaluable in studying the consequences of Nurr1 inhibition and for validating Nurr1 as a therapeutic target. Optimized analogues in this series have been shown to decrease Nurr1's intrinsic transcriptional activity by over 90%.[3]

Mechanism of Action

Nurr1 inverse agonist-1 and related compounds exert their effects by:

-

Directly binding to Nurr1: Though the exact binding site may differ from agonists, these compounds interact with the Nurr1 protein.

-

Inhibiting Transcriptional Activity: They reduce the basal transcriptional activity of Nurr1, showing a preference for inhibiting its monomeric activity.[3]

-

Modulating Co-regulator Interactions: A key mechanism of these inverse agonists is the displacement of nuclear receptor corepressors (NCoRs).[5]

-

Disrupting Dimerization: These compounds can also disrupt the formation of Nurr1 homodimers.[5]

Quantitative Data on the Effects of a Representative Nurr1 Inverse Agonist

The following tables summarize the quantitative effects of a representative indole-based Nurr1 inverse agonist, based on the findings from Zaienne et al. (2021).[3][5]

| Table 1: Inhibition of Nurr1 Transcriptional Activity | |

| Parameter | Value |

| Compound | Optimized Indole-based Inverse Agonist |

| Assay | Gal4-Nurr1 Luciferase Reporter Assay |

| Cell Line | HEK293T |

| IC50 | Low micromolar range |

| Maximum Inhibition | >90% |

| Table 2: Effect on Nurr1-Regulated Gene Expression in T98G Cells | |

| Gene Target | Effect of Inverse Agonist Treatment |

| Tyrosine Hydroxylase (TH) | Reduced mRNA expression |

| Vesicular Monoamine Transporter 2 (VMAT2) | Reduced mRNA expression |

| Table 3: Impact on Pro-inflammatory Cytokine Release | |

| Assay | Interleukin-6 (IL-6) release from LPS-stimulated human astrocytes |

| Cell Line | Primary human astrocytes |

| Stimulus | Lipopolysaccharide (LPS) |

| Effect of Inverse Agonist | Mimics the effect of Nurr1 silencing, leading to an increase in IL-6 release |

Experimental Protocols

Luciferase Reporter Assay for Nurr1 Transcriptional Activity

This protocol is adapted from methodologies used to assess the activity of Nurr1 modulators.[6][7]

Objective: To quantify the inverse agonist effect of a test compound on Nurr1 transcriptional activity.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

Opti-MEM

-

Lipofectamine 2000

-

pCMV-hNurr1 (expression plasmid for full-length human Nurr1)

-

pGL3-Basic-NBRE (luciferase reporter plasmid with Nurr1 binding response element)

-

pRL-TK (Renilla luciferase control plasmid)

-

Test compound (Nurr1 inverse agonist-1)

-

Dual-Glo Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Transfect the cells with the pCMV-hNurr1, pGL3-Basic-NBRE, and pRL-TK plasmids using Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

-

Compound Treatment: After 5-6 hours of transfection, replace the medium with fresh DMEM containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours.

-

Luciferase Assay: Perform the Dual-Glo Luciferase Assay according to the manufacturer's protocol. Measure both Firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control.

LPS-Induced Neuroinflammation Model in Mice

This protocol provides a general framework for inducing neuroinflammation in vivo to test the effects of a Nurr1 inverse agonist.[4][5][8]

Objective: To evaluate the in vivo effects of a Nurr1 inverse agonist on neuroinflammatory markers.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Test compound (Nurr1 inverse agonist-1) formulated for in vivo administration

-

Anesthesia

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Equipment for tissue processing (cryostat or microtome)

-

Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-TNF-α, anti-IL-1β)

-

qRT-PCR reagents for gene expression analysis

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Compound Administration: Administer the Nurr1 inverse agonist-1 or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) for a predetermined period.

-

LPS Injection: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

-

Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.

-

Perfusion and Brain Extraction: Perfuse the mice transcardially with ice-cold PBS followed by 4% paraformaldehyde. Carefully extract the brains.

-

Tissue Processing: Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains using a cryostat.

-

Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of microglial activation (Iba1), astrogliosis (GFAP), and pro-inflammatory cytokines.

-

Gene Expression Analysis: For a separate cohort of animals, collect brain tissue at the time of euthanasia, isolate RNA, and perform qRT-PCR to quantify the mRNA levels of inflammatory genes.

-

Data Analysis: Quantify the immunohistochemical staining and gene expression data to compare the effects of the inverse agonist treatment to the vehicle control in the context of LPS-induced neuroinflammation.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure to investigate the binding of Nurr1 to the promoter regions of its target genes.[9]

Objective: To determine if the Nurr1 inverse agonist-1 alters the association of Nurr1 with the promoters of inflammatory genes.

Materials:

-

Microglial or astrocytic cell line (e.g., BV-2, T98G)

-

Glycine

-

Lysis buffers

-

Sonicator

-

Anti-Nurr1 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cell Treatment: Treat cells with the Nurr1 inverse agonist-1 or vehicle control, followed by stimulation with an inflammatory agent (e.g., LPS) if required.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature.

-

Quenching: Quench the cross-linking reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nurr1 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter regions of Nurr1 target genes (e.g., TNF-α, iNOS).

-

Data Analysis: Analyze the qPCR data to determine the relative enrichment of Nurr1 at specific gene promoters in the presence and absence of the inverse agonist.

Visualizations

Signaling Pathway of Nurr1 in Neuroinflammation

Caption: Nurr1 signaling pathway in neuroinflammation and the inhibitory action of an inverse agonist.

Experimental Workflow for Testing a Nurr1 Inverse Agonist in vitro

References

- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encep… [ouci.dntb.gov.ua]

The Therapeutic Potential of Nurr1 Inverse Agonism in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear receptor related-1 (Nurr1), a key transcription factor in the development and maintenance of dopaminergic neurons, has emerged as a promising therapeutic target for Parkinson's disease (PD). While much of the research has focused on Nurr1 agonists to enhance its neuroprotective functions, the therapeutic potential of Nurr1 inverse agonists is a growing area of investigation. This technical guide provides an in-depth analysis of the core concepts surrounding Nurr1 inverse agonism in the context of PD. It summarizes quantitative data on identified Nurr1 inverse agonists, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways involving Nurr1. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to exploring novel therapeutic strategies for Parkinson's disease.

Introduction: Nurr1 in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Nurr1 plays a critical role in the survival and function of these neurons.[2][3] Its expression is often reduced in the brains of PD patients, suggesting that modulation of Nurr1 activity could be a viable therapeutic approach.[1] While agonists aim to boost Nurr1's neuroprotective and anti-inflammatory effects, inverse agonists are being explored for their potential to modulate Nurr1 activity in specific pathological contexts, such as neuroinflammation where aberrant Nurr1 activity might contribute to the disease process.[2][4]

The Rationale for Nurr1 Inverse Agonism

While Nurr1 is generally considered neuroprotective, its continuous upregulation in chronic inflammatory states, such as those observed in some neurodegenerative diseases, could potentially have detrimental effects.[5] In certain cellular contexts, inverse agonists could serve to dampen excessive or prolonged Nurr1 activity, thereby restoring cellular homeostasis. Research into Nurr1 inverse agonists is still in its early stages, but initial studies have identified compounds that can effectively suppress Nurr1's intrinsic transcriptional activity.[5]

Identified Nurr1 Inverse Agonists: Quantitative Data

Several studies have focused on the identification and characterization of Nurr1 inverse agonists. The following tables summarize the quantitative data for some of these compounds.

| Compound | Assay Type | Target | Metric | Value | Reference |

| K-strophanthoside | Luciferase Reporter Gene Assay | Nurr1 | % Inhibition | up to 51% | [5] |

| Compound 9 | Luciferase Reporter Gene Assay | Nurr1 | % Inhibition | up to 18% | [5] |

| Oxaprozin Derivatives | Gal4-hybrid Reporter Gene Assay | Nurr1 | IC50 | Low µM range | [6] |

Table 1: In vitro efficacy of identified Nurr1 inverse agonists.

| Compound | Assay Type | Cell Line | Target Gene(s) | Effect | Reference |

| K-strophanthoside | Gene Expression Analysis | - | Genes involved in polyamine biosynthesis, cytochrome c release, reactive oxygen species metabolism, apoptosis, MAPK cascade, transcription, and amino acid metabolism. | Regulation of expression | [5] |

| Indole-based Inverse Agonist | Gene Expression Analysis | T98G | Nurr1 target genes | Mimicked neuroinflammation caused by Nurr1 deficiency | [5] |

Table 2: Effects of Nurr1 inverse agonists on target gene expression.

Key Experimental Protocols

The identification and characterization of Nurr1 inverse agonists rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity

This assay is fundamental for screening and characterizing Nurr1 modulators.

Objective: To measure the effect of a compound on the transcriptional activity of Nurr1.

Principle: A reporter plasmid containing a luciferase gene under the control of a Nurr1-responsive element (e.g., NBRE, NurRE, or DR5) is co-transfected with a Nurr1 expression plasmid into a suitable cell line (e.g., HEK293T).[5] If the test compound is an inverse agonist, it will bind to Nurr1 and decrease the expression of the luciferase gene, leading to a reduction in luminescence.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a Nurr1 expression plasmid, a luciferase reporter plasmid containing a Nurr1 response element, and a Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After transfection, cells are treated with the test compound at various concentrations.

-

Luciferase Assay: Following incubation, the activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by fitting the dose-response data to a suitable model.[6]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of a compound to the Nurr1 protein.

Objective: To determine the binding affinity (Kd) of a test compound to the Nurr1 ligand-binding domain (LBD).

Principle: ITC measures the heat change that occurs when a ligand binds to a protein. By titrating the ligand into a solution containing the protein, a binding isotherm can be generated, from which the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

Protocol:

-

Protein and Ligand Preparation: Recombinant Nurr1-LBD is purified and dialyzed against a suitable buffer. The test compound is dissolved in the same buffer.

-

ITC Measurement: The Nurr1-LBD solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand are made into the protein solution.

-

Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[7]

Nurr1 Signaling Pathways

Nurr1 functions within a complex network of signaling pathways to regulate the expression of genes crucial for dopaminergic neuron function and survival. Understanding these pathways is essential for developing targeted therapies.

Caption: Nurr1 signaling in dopaminergic neurons and glia.

Caption: Workflow for Nurr1 inverse agonist discovery and development.

Conclusion and Future Directions

The exploration of Nurr1 inverse agonists represents a novel and potentially transformative approach to Parkinson's disease therapy. While the field is still nascent, the identification of initial lead compounds provides a foundation for further drug discovery and development efforts. Future research should focus on elucidating the precise contexts in which Nurr1 inverse agonism would be most beneficial, optimizing the potency and selectivity of existing compounds, and rigorously evaluating their efficacy and safety in preclinical models of Parkinson's disease. A deeper understanding of the nuanced roles of Nurr1 in both health and disease will be paramount to successfully translating this promising therapeutic strategy into clinical reality.

References

- 1. Nurr1 in Parkinson’s disease and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

Nurr1 Inverse Agonist-1: A Technical Guide on its Impact on Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear receptor related-1 (Nurr1), an orphan nuclear receptor encoded by the NR4A2 gene, is a critical transcription factor in the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons. Its dysregulation is strongly implicated in the pathogenesis of Parkinson's disease (PD). While much research has focused on Nurr1 agonists to enhance its neuroprotective functions, the study of Nurr1 inverse agonists offers a valuable pharmacological tool to probe the receptor's intrinsic activity and its role in various cellular processes. This technical guide provides an in-depth overview of a representative Nurr1 inverse agonist, K-strophanthoside, and its effects on dopaminergic neurons. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways.

Introduction to Nurr1 in Dopaminergic Neurons

Nurr1 is a ligand-activated transcription factor that plays a pivotal role in the lifecycle of dopaminergic neurons.[1][2] It regulates the expression of a suite of genes essential for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis, as well as the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), which are crucial for dopamine uptake and storage.[2][3] Furthermore, Nurr1 is involved in neuroprotection by suppressing neuroinflammation in microglia and astrocytes.[4] Given its central role, modulating Nurr1 activity has emerged as a promising therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

While agonists aim to boost Nurr1's beneficial effects, inverse agonists are molecules that bind to the same receptor and inhibit its constitutive activity. The identification of Nurr1 inverse agonists, such as K-strophanthoside, provides a powerful means to dissect the baseline functions of Nurr1 and to explore its potential as a therapeutic target in other contexts, such as certain cancers where its expression is upregulated.[5]

Mechanism of Action of a Nurr1 Inverse Agonist: K-strophanthoside

K-strophanthoside has been identified as a novel inverse agonist of Nurr1.[5][6] Its mechanism of action involves direct binding to the ligand-binding domain (LBD) of Nurr1, thereby suppressing its intrinsic transcriptional activity.[5][6] As a transcription factor, Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[5] K-strophanthoside appears to preferentially modulate the transcriptional activity of the Nurr1 monomer.[5]

By inhibiting Nurr1's constitutive activity, K-strophanthoside effectively mimics the effects of Nurr1 knockdown.[5] This leads to a downregulation of Nurr1 target genes involved in dopamine synthesis and homeostasis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the Nurr1 inverse agonist K-strophanthoside.

Table 1: Binding Affinity and Transcriptional Activity of K-strophanthoside

| Parameter | Value | Cell Line/System | Reference |

| Binding to Nurr1 | Concentration-dependent | Surface Plasmon Resonance (SPR) | [5] |

| Inverse Agonism on NBRE (Nurr1 monomer) | 49% inhibition at 100 µM | HEK293T cells | [7] |

| Inverse Agonism on NurRE (Nurr1 homodimer) | 22% inhibition at 100 µM | HEK293T cells | [7] |

| Inverse Agonism on DR5 (Nurr1/RXR heterodimer) | 10% inhibition at 100 µM | HEK293T cells | [7] |

Table 2: Effect of K-strophanthoside on Dopaminergic Gene Expression

| Gene | Change in Expression | Concentration | Cell Line | Reference |

| Tyrosine Hydroxylase (TH) | Downregulated to 47% | 30 µM | Neuro-2a cells | [7] |

| L-aromatic amino acid decarboxylase (AADC) | Downregulated to 35% | 30 µM | Neuro-2a cells | [7] |

Detailed Experimental Protocols

Primary Dopaminergic Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary mesencephalic dopaminergic neurons from embryonic rodent brains.[8][9][10]

Materials:

-

Timed-pregnant mouse (E12.5) or rat (E14.5)

-

Hanks' Balanced Salt Solution (HBSS)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Poly-L-ornithine and laminin (B1169045) for coating culture plates

-

Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

DNase I

-

Fire-polished Pasteur pipettes

Procedure:

-

Dissection: Euthanize the pregnant animal according to approved protocols. Dissect the embryos and isolate the ventral mesencephalon under a dissecting microscope.

-

Dissociation: Transfer the tissue to a tube containing pre-warmed 0.05% trypsin-EDTA and incubate for 10-15 minutes at 37°C.

-

Trituration: Stop the trypsinization by adding medium containing 10% FBS. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Plating: Count the viable cells using a hemocytometer and plate them at a desired density on culture plates pre-coated with poly-L-ornithine and laminin.

-

Culture and Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator. The neurons are typically mature and ready for treatment after 5-7 days in vitro.

Luciferase Reporter Gene Assay for Nurr1 Activity

This assay is used to quantify the transcriptional activity of Nurr1 in response to treatment with an inverse agonist.[4][7][11]

Materials:

-

HEK293T or a suitable neuronal cell line

-

Lipofectamine or other transfection reagent

-

Nurr1 expression vector (e.g., pCMV-Nurr1)

-

Luciferase reporter plasmid containing Nurr1 response elements (NBRE, NurRE, or DR5) upstream of the luciferase gene (e.g., pGL3-NBRE)

-

Renilla luciferase vector for normalization (e.g., pRL-TK)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the Nurr1 expression vector, the luciferase reporter plasmid, and the Renilla luciferase vector using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of the Nurr1 inverse agonist or vehicle control.

-

Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the Nurr1 inverse agonist affects the binding of Nurr1 to the promoter regions of its target genes.[12][13]

Materials:

-

Primary dopaminergic neurons or a suitable cell line

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffer

-

Sonciator or micrococcal nuclease for chromatin shearing

-

Nurr1-specific antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting the promoter regions of Nurr1 target genes (e.g., TH, DAT)

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a Nurr1-specific antibody overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Quantify the amount of precipitated DNA corresponding to specific gene promoters using qPCR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Nurr1 and the workflows of the experimental protocols described above.

Caption: Nurr1 Inverse Agonist Signaling Pathway.

Caption: Luciferase Reporter Assay Workflow.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion

The study of Nurr1 inverse agonists, exemplified by K-strophanthoside, provides invaluable insights into the fundamental role of Nurr1 in dopaminergic neuron function. By inhibiting the constitutive activity of Nurr1, these molecules serve as powerful tools to dissect its transcriptional network and to understand the consequences of its downregulation. The methodologies and data presented in this guide offer a comprehensive resource for researchers in neurobiology and drug discovery, facilitating further investigation into the therapeutic potential of modulating Nurr1 activity in Parkinson's disease and other neurological disorders. Continued research into the structure-activity relationships of Nurr1 inverse agonists will be crucial for the development of more potent and selective pharmacological probes.

References

- 1. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nurr1 regulates Top IIβ and functions in axon genesis of mesencephalic dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]

- 10. Isolation, Culture and Long-Term Maintenance of Primary Mesencephalic Dopaminergic Neurons From Embryonic Rodent Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

Nurr1 Inverse Agonist-1: A Chemical Probe for Deciphering Nurr1 Biology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor related-1 (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1] Its constitutive activity and association with neurodegenerative diseases and inflammation have made it a compelling target for therapeutic intervention. While much effort has been focused on developing agonists to enhance its neuroprotective functions, the study of inverse agonists provides a crucial pharmacological tool to probe the physiological and pathological roles of basal Nurr1 activity. This technical guide focuses on Nurr1 inverse agonist-1, an indole-based small molecule, as a chemical probe to dissect the biology of Nurr1.

Chemical Properties and Data Presentation

Nurr1 inverse agonist-1 is a tool compound designed for the scientific exploration of the neuroprotective transcription factor Nurr1.[2] The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| CAS Number | 2758673-07-1 | [2] |

| Purity | 99.79% | [2] |

| Appearance | Solid powder | [2] |

| Solubility | DMSO: 100 mg/mL (375.53 mM) | [3] |

The biological activity of Nurr1 inverse agonist-1 and its analogs has been characterized in various assays. The following table summarizes key quantitative data from the primary literature, highlighting the potency of these indole-based inverse agonists.

| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Efficacy (% Inhibition) | Reference |

| Nurr1 inverse agonist 31 | Gal4-Nurr1 Reporter | HEK293T | 2.3 | >90% | [4][5] |

| Methyl 1H-indole-3-carboxylate | Gal4-Nurr1 Reporter | HEK293T | 48 | Not specified | [6] |

| Compound 12 | Gal4-Nurr1 Reporter | HEK293T | 2.3 | Not specified | [6] |

| Compound 13 | Gal4-Nurr1 Reporter | HEK293T | 3.8 | Stronger than 12 | [6] |

Mechanism of Action

Nurr1 inverse agonist-1 and its analogs function by directly binding to the Nurr1 protein and reducing its basal transcriptional activity.[5] The molecular mechanism involves the displacement of nuclear receptor corepressors (NCoRs) and the disruption of Nurr1 homodimerization, which are essential for its constitutive activity.[5] This leads to a decrease in the expression of Nurr1-regulated genes.[5]

Caption: Mechanism of action of Nurr1 inverse agonist-1.

Signaling Pathways

Nurr1 is a key regulator of various cellular processes, and its activity is modulated by multiple signaling pathways. An inverse agonist like Nurr1 inverse agonist-1 can be used to probe the role of basal Nurr1 activity within these pathways. For instance, in astrocytes, lipopolysaccharide (LPS) stimulation leads to the release of interleukin-6 (IL-6), an inflammatory cytokine. Treatment with a Nurr1 inverse agonist can mimic the effect of Nurr1 silencing, leading to an altered IL-6 release, thereby implicating Nurr1 in the regulation of neuroinflammation.[5][7]

Caption: Role of Nurr1 in LPS-induced IL-6 release in astrocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of Nurr1 inverse agonist-1 and related compounds.

Gal4 Hybrid Reporter Gene Assay

This assay is used to determine the functional activity of the inverse agonist on the ligand-binding domain (LBD) of Nurr1.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and co-transfected with a Gal4-Nurr1-LBD expression vector and a luciferase reporter plasmid containing a Gal4 response element.

-

Compound Treatment: After 24 hours, the medium is replaced with a fresh medium containing the Nurr1 inverse agonist-1 at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Luciferase Activity Measurement: Following a 24-hour incubation period, luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.

Caption: Workflow for the Gal4 hybrid reporter gene assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of the inverse agonist to Nurr1 in a cellular context.

-

Cell Treatment: T98G cells are treated with either the Nurr1 inverse agonist-1 or a vehicle control.

-

Cell Lysis and Heating: After incubation, cells are harvested and lysed. The cell lysates are then heated to a range of temperatures.

-

Protein Separation and Detection: The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction. The amount of soluble Nurr1 in the supernatant is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting temperature of Nurr1 in the presence of the inverse agonist compared to the vehicle control indicates direct binding.

Gene Expression Analysis

To assess the impact of the inverse agonist on the transcriptional regulation of Nurr1 target genes, quantitative real-time PCR (qRT-PCR) is performed.

-

Cell Culture and Treatment: T98G cells or primary human astrocytes are treated with the Nurr1 inverse agonist-1 for a specified period.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are determined. The RNA is then reverse-transcribed into cDNA.

-

qRT-PCR: The expression levels of Nurr1 target genes (e.g., those involved in inflammation or dopamine (B1211576) homeostasis) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene used for normalization.

Conclusion

Nurr1 inverse agonist-1 and its analogs are invaluable chemical probes for elucidating the multifaceted roles of Nurr1. This guide provides a comprehensive overview of their properties, mechanism of action, and the experimental methodologies used for their characterization. By employing these tools, researchers can further unravel the complexities of Nurr1 biology and its implications in health and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. NURR1 (NR4A2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Transcriptional Repression: A Technical Guide to Nurr1 Inverse Agonist-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nurr1 (Nuclear receptor related 1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its constitutive transcriptional activity is essential for regulating a suite of genes involved in dopamine (B1211576) synthesis and neuroprotection. However, dysregulation of Nurr1 activity has been implicated in various neurological and inflammatory disorders. The discovery of ligands that can modulate Nurr1 function, particularly inverse agonists that suppress its basal activity, has opened new avenues for therapeutic intervention and for dissecting the receptor's complex signaling pathways. This technical guide provides an in-depth exploration of the transcriptional repression mediated by Nurr1 inverse agonist-1, a representative of a novel class of indole-based Nurr1 modulators. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.

Core Concept: Transcriptional Repression by Nurr1 Inverse Agonist-1

Nurr1, even in the absence of a known endogenous ligand, constitutively activates gene expression. This is achieved through its unique structural conformation and its interaction with coactivator proteins. Transcriptional repression by a Nurr1 inverse agonist involves the binding of the small molecule to the Nurr1 ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, which disrupts the interaction with coactivators and promotes the recruitment of corepressor complexes, such as those containing Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These corepressor complexes then recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes to the promoter regions of Nurr1 target genes, leading to a condensed chromatin state and the suppression of gene transcription.[1]

The indole-based Nurr1 inverse agonist-1 has been shown to effectively reduce the intrinsic transcriptional activity of Nurr1 by more than 90%, with a preference for inhibiting the receptor's monomeric activity.[1] Mechanistic studies have revealed that its mode of action includes the displacement of NCoRs and the disruption of Nurr1 homodimerization.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for Nurr1 inverse agonist-1 and related compounds from the seminal study by Zaienne et al. (2021).[1]

Table 1: In Vitro Activity of Indole-Based Nurr1 Inverse Agonists [1]

| Compound | IC50 (µM) for Gal4-Nurr1 LBD | Maximum Inhibition (%) |

| Nurr1 inverse agonist-1 (Optimized Analogue) | 2.3 | >90% |

| Initial Hit Compound | 48 | ~70% |

Table 2: Effect of Nurr1 Inverse Agonist-1 on Nurr1-Regulated Gene Expression in T98G cells [1]

| Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |

| Tyrosine Hydroxylase (TH) | Decreased |

| Vesicular Monoamine Transporter 2 (VMAT2) | Decreased |

Table 3: Impact of Nurr1 Inverse Agonist-1 on Cytokine Release in LPS-Stimulated Human Astrocytes [1]

| Cytokine | Effect of Nurr1 Inverse Agonist-1 |

| Interleukin-6 (IL-6) | Mimicked the effect of Nurr1 silencing (increased release) |

Key Signaling and Experimental Workflow Visualizations

To elucidate the complex biological processes and experimental procedures involved in the study of Nurr1 inverse agonist-1, the following diagrams are provided in the DOT language for Graphviz.

Caption: Nurr1 Inverse Agonist-1 Signaling Pathway.

Caption: Luciferase Reporter Assay Workflow.

Caption: Co-Immunoprecipitation Workflow.

Detailed Experimental Protocols

Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity

This assay is fundamental for quantifying the inverse agonist activity of a compound on Nurr1.

a. Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Seed cells in 96-well plates at a suitable density to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells using a suitable transfection reagent with the following plasmids:

-

An expression vector for a fusion protein of the Gal4 DNA-binding domain and the Nurr1 ligand-binding domain (Gal4-Nurr1-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) for Gal4.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

b. Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the Nurr1 inverse agonist-1 or vehicle control (e.g., DMSO).

c. Luciferase Activity Measurement:

-

After 24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of Nurr1 transcriptional activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Co-Immunoprecipitation (Co-IP) for Nurr1-Corepressor Interaction

This protocol is used to assess whether the inverse agonist promotes the interaction between Nurr1 and a corepressor like CoREST.

a. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human microglial cells) and treat them with the Nurr1 inverse agonist-1 or vehicle for a specified time.

b. Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

c. Immunoprecipitation:

-

Pre-clear the lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an anti-Nurr1 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

d. Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

e. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nurr1 and the corepressor of interest (e.g., CoREST).

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increased amount of co-immunoprecipitated CoREST in the presence of the inverse agonist would indicate a stabilized interaction with Nurr1.[2]

Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Repression

ChIP is used to determine if the inverse agonist-induced recruitment of the Nurr1/corepressor complex leads to changes in the chromatin state at specific gene promoters.

a. Cell Cross-linking and Chromatin Preparation:

-

Treat cells with Nurr1 inverse agonist-1 or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

b. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against Nurr1 or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

c. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

d. DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known Nurr1 target genes (e.g., TH, VMAT2).

-

A decrease in the amount of immunoprecipitated promoter DNA in the presence of the inverse agonist would suggest displacement of Nurr1 from the promoter or a conformational change that masks the antibody epitope, consistent with transcriptional repression.

Conclusion

Nurr1 inverse agonist-1 represents a valuable chemical tool for probing the intricate mechanisms of Nurr1-mediated transcriptional regulation. Its ability to potently and selectively suppress the constitutive activity of Nurr1 provides a powerful means to investigate the physiological and pathological consequences of reduced Nurr1 signaling. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of Nurr1 inverse agonism in a variety of disease contexts. Further studies utilizing these methodologies will undoubtedly continue to unravel the complexities of Nurr1 biology and pave the way for novel therapeutic strategies.

References